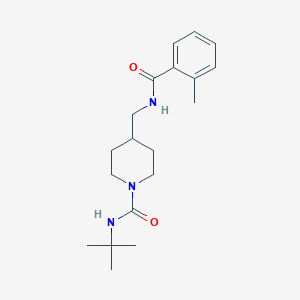

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by its complex structure, which includes a piperidine ring, a tert-butyl group, and a 2-methylbenzamido moiety

Properties

IUPAC Name |

N-tert-butyl-4-[[(2-methylbenzoyl)amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2/c1-14-7-5-6-8-16(14)17(23)20-13-15-9-11-22(12-10-15)18(24)21-19(2,3)4/h5-8,15H,9-13H2,1-4H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCGGLLMUKEXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.

Attachment of the 2-Methylbenzamido Moiety: This step involves the reaction of the piperidine derivative with 2-methylbenzoyl chloride in the presence of a base to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Neurotransmitter Modulation

The compound is designed to interact with various neurotransmitter systems, particularly serotonin receptors. Research indicates that it may selectively activate 5-HT_1F receptors, which are implicated in migraine treatment and other neurological disorders. This selectivity is crucial as it minimizes vasoconstrictive side effects often associated with migraine medications .

1.2. Pain Management

Due to its potential to modulate serotonin transmission, N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide could be effective in treating chronic pain conditions, including trigeminal neuralgia and dental pain. Its mechanism may involve the inhibition of pain pathways while enhancing mood regulation, making it a dual-action therapeutic candidate .

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar piperidine derivatives. In vitro analyses show that compounds with structural similarities exhibit significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC). For instance, related compounds demonstrated IC50 values in the nanomolar range, indicating potent activity against cancer cells while sparing non-cancerous cells .

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |

Case Studies

3.1. Anticancer Activity

A notable study evaluated the anticancer properties of piperidine derivatives similar to this compound. The results showed a significant reduction in tumor size in mouse models treated with these compounds, underscoring their potential as effective agents against various cancer types .

3.2. Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds, suggesting their role in treating mood disorders such as depression and anxiety. The findings indicated that these compounds could serve as lead candidates for new antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems effectively .

Mechanism of Action

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

- N-(tert-butyl)-4-aminopiperidine-1-carboxamide

- N-(tert-butyl)-4-(benzylamino)piperidine-1-carboxamide

Uniqueness:

- The presence of the 2-methylbenzamido moiety distinguishes it from other piperidine derivatives, potentially leading to unique biological activities and chemical properties.

Comparison with Similar Compounds

- N-(tert-butyl)-4-aminopiperidine-1-carboxamide

- N-(tert-butyl)-4-(benzylamino)piperidine-1-carboxamide

These compounds share structural similarities but differ in their substituents, which can result in different reactivity and applications.

Biological Activity

N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological mechanisms, therapeutic applications, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a 2-methylbenzamide moiety. This unique structure contributes to its distinct biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets within the body. It has been suggested that this compound may function as an inhibitor of specific enzymes or receptors, thereby modulating critical biological pathways.

Potential Molecular Targets:

- Enzymatic Inhibition : The compound may inhibit proteases or kinases involved in inflammatory processes.

- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs) influencing signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential applications in treating chronic inflammatory diseases.

- Antitumor Activity : Preliminary data indicate cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent.

- Neuroprotective Properties : The compound may exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Inflammatory Response :

- Objective : To evaluate the anti-inflammatory effects in a murine model.

- Results : The administration of the compound resulted in a significant reduction of pro-inflammatory cytokines.

- : Suggests potential for treating inflammatory diseases.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxicity against breast cancer cell lines.

- Results : The compound exhibited IC50 values indicating effective inhibition of cell proliferation.

- : Supports further development as an anticancer therapeutic agent.

Q & A

What are the optimized synthetic routes for N-(tert-butyl)-4-((2-methylbenzamido)methyl)piperidine-1-carboxamide, and how can reaction conditions be adjusted to improve yield?

Answer:

The synthesis involves three key steps:

Piperidine ring formation via cyclization of appropriate precursors (e.g., using reductive amination or nucleophilic substitution).

tert-Butyl group introduction using tert-butyl halides or Boc-protection strategies under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

2-Methylbenzamido coupling via amide bond formation, typically employing coupling agents like HATU or DCC in anhydrous DCM .

Optimization Tips:

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps.

- Temperature control: Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Purification: Use silica gel chromatography or recrystallization from EtOAc/hexane mixtures for ≥95% purity .

Which spectroscopic and computational methods are most effective for structural confirmation and conformational analysis?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.2 ppm, piperidine protons at 2.5–3.5 ppm).

- 13C NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic signals .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z ~388.2).

- X-ray Crystallography: Resolves stereochemistry and intramolecular hydrogen bonding patterns (if suitable crystals form) .

- DFT Calculations: Predict stable conformers by modeling piperidine ring puckering and amide bond torsion angles .

How do structural modifications at the benzamido or piperidine positions influence bioactivity?

Answer:

- Benzamido Substituents:

- Piperidine Modifications:

Methodology: Perform systematic SAR studies using parallel synthesis and assess IC₅₀ values in enzyme inhibition assays .

What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

- Pharmacokinetic Profiling:

- Formulation Adjustments:

- Use lipid nanoparticles or PEGylation to improve solubility and reduce clearance.

- Target Engagement Studies:

Case Study: AZD5363 (a piperidine-based Akt inhibitor) showed improved in vivo efficacy after optimizing logP and plasma protein binding .

How can stability issues under biological assay conditions be mitigated?

Answer:

- Storage Conditions:

- Store lyophilized powder at -20°C under argon.

- Prepare fresh DMSO stock solutions (≤10 mM) to avoid hydrolysis .

- Buffer Optimization:

- Use phosphate-buffered saline (pH 7.4) with 0.01% BSA to prevent aggregation.

- Add 1 mM EDTA to chelate metal ions that catalyze degradation .

What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Answer:

- Cryo-EM or X-ray Crystallography: Resolve compound-target complexes (e.g., kinase-inhibitor interactions) at <3 Å resolution .

- Thermal Shift Assays: Measure ΔTm to quantify target protein stabilization upon binding.

- RNA Sequencing: Identify downstream pathway modulation (e.g., apoptosis markers in cancer cells) .

How do researchers address conflicting data in solubility and permeability studies?

Answer:

- Solubility:

- Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions.

- Employ co-solvents (e.g., Captisol®) for in vivo dosing .

- Permeability:

Note: Discrepancies often arise from assay pH or surfactant use—standardize protocols across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.